sodium 2-(sulfonatooxy)ethan-1-ol
Description
Note: None of the provided evidence directly references "sodium 2-(sulfonatooxy)ethan-1-ol." This compound’s structural or functional analogs, such as sodium salts of ethan-1-ol derivatives or sulfonate-containing alcohols, are discussed in the evidence. For example, describes sodium salts of phosphonothiolate esters (e.g., Sodium O-(1-methylpentyl) ethylphosphonothioate), while details sodium azide in the synthesis of 2-(2-azidoethoxy)ethan-1-ol.
Given this gap, the comparison below will focus on structurally related ethan-1-ol derivatives with functionalized side chains or sulfonate/sulfate groups, as inferred from the evidence.
Properties
CAS No. |
10098-47-2 |
|---|---|
Molecular Formula |
C2H5NaO5S |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(sulfonatooxy)ethan-1-ol can be synthesized through the sulfonation of ethan-1-ol. The process typically involves the reaction of ethan-1-ol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(sulfonatooxy)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce ethan-1-ol and sodium sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Requires aqueous conditions, often at elevated temperatures to accelerate the reaction.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products:
Substitution Reactions: Yield various substituted ethan-1-ol derivatives.
Hydrolysis: Produces ethan-1-ol and sodium sulfate.
Oxidation and Reduction: Can lead to the formation of different oxidation states of the ethan-1-ol backbone.
Scientific Research Applications
Sodium 2-(sulfonatooxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: Investigated for its potential role in biochemical pathways involving sulfonate metabolism.
Medicine: Explored for its use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants and detergents, where its sulfonate group imparts desirable properties such as increased solubility and stability.
Mechanism of Action
The mechanism by which sodium 2-(sulfonatooxy)ethan-1-ol exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes involved in sulfonate metabolism, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence includes several ethan-1-ol derivatives with distinct substituents. These compounds share a common ethanol backbone but differ in functional groups, reactivity, and applications:
Physicochemical Properties
- Solubility: 2-(2-Methoxyethoxy)ethanol () is highly water-miscible due to its ether-oxygen atoms, whereas sodium salts like those in exhibit ionic solubility . Amino-substituted derivatives (e.g., 2-(ethylmethylamino)ethanol, ) show alkaline solubility profiles .
- Reactivity: Azide-containing compounds (e.g., 2-(2-azidoethoxy)ethan-1-ol, ) undergo Huisgen cycloaddition, enabling bioconjugation . Phosphonothioate sodium salts () may hydrolyze under acidic conditions, releasing toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
